Differential Cytotoxicity in Glioblastoma
Cyclo(L-Leu-L-Hyp) demonstrates significantly reduced potency compared to its close structural analog cyclo(L-Leu-L-Pro) in glioblastoma cell lines, indicating a critical role for the hydroxyl group in modulating cytotoxic activity [1]. Specifically, against U87-MG cells, cyclo(L-Leu-L-Hyp) is approximately 11-fold less potent, and against U251 cells, it is approximately 1.5-fold less potent [1]. This quantitative difference confirms that the hydroxylation of the proline ring in this scaffold is not a neutral modification but profoundly impacts biological activity [1].
U251: IC50 29.4 µM (vs 19.8 µM)
~11-fold and 1.5-fold higher IC50
| Evidence Dimension | Cytotoxic Potency (IC50) |
|---|---|
| Target Compound Data | U87-MG: IC50 = 14.5 µM; U251: IC50 = 29.4 µM |
| Comparator Or Baseline | Cyclo(L-Leu-L-Pro) (3): U87-MG: IC50 = 1.3 µM; U251: IC50 = 19.8 µM |
| Quantified Difference | U87-MG: ~11.2-fold higher IC50; U251: ~1.5-fold higher IC50 |
| Conditions | U87-MG and U251 glioblastoma cell lines (in vitro cytotoxicity assay) |
Why This Matters
This data allows researchers to select cyclo(L-Leu-trans-4-hydroxy-L-Pro) specifically when reduced acute cytotoxicity is desired, or when investigating the structural basis for the potency shift conferred by the hydroxyproline moiety.
- [1] Chemical constituents from the deep sea-derived Streptomyces xiamenensis MCCC 1A01570 and their effects on RXRα transcriptional regulation. Nat Prod Res. 2018. DOI: 10.1080/14786419.2018.1508148. View Source
